![molecular formula C6H6N2O B050222 5H-pirrolo[1,2-a]imidazol-7(6H)-ona CAS No. 112513-82-3](/img/structure/B50222.png)

5H-pirrolo[1,2-a]imidazol-7(6H)-ona

Descripción general

Descripción

Synthesis Analysis

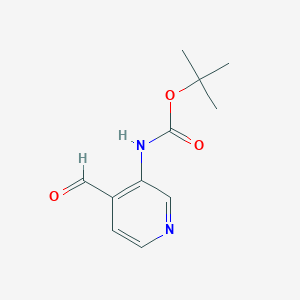

The synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one derivatives can involve various strategies, including the reaction of aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating reagents to yield novel compounds with significant antibacterial and antifungal activities (Demchenko et al., 2021). Another approach involves the functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles through conversion to quaternary imidazolium salts for subsequent reactions (Gallagher & Adams, 1989).

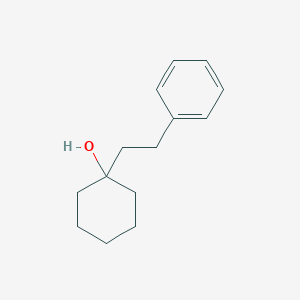

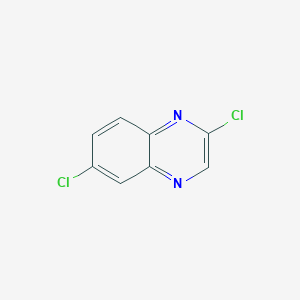

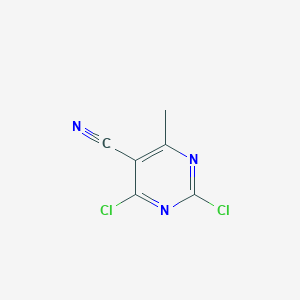

Molecular Structure Analysis

The molecular structure of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one derivatives is characterized by NMR, LC-MS, and sometimes by X-ray crystallography, providing insights into their three-dimensional conformation and reactivity. These structural analyses support the identification of active compounds with potential bioactivity.

Chemical Reactions and Properties

5H-pyrrolo[1,2-a]imidazol-7(6H)-one and its derivatives undergo various chemical reactions, including nitration, amination, and cyclization to synthesize compounds with diversified functional groups (Kavina et al., 2018). These reactions expand the chemical space of the scaffold, offering routes to novel compounds with enhanced properties.

Aplicaciones Científicas De Investigación

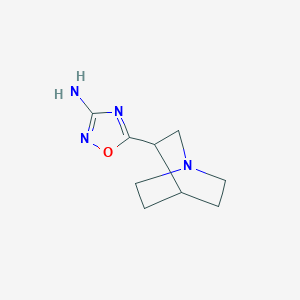

Inhibidores del sitio WIN de WDR5

El compuesto se ha utilizado en el descubrimiento de potentes e inhibidores selectivos del sitio WIN de WDR5 . WDR5 es una proteína de andamiaje reguladora de la cromatina que se sobreexpresa en varios cánceres y es un posible objetivo farmacológico epigenético para el tratamiento de la leucemia de linaje mixto .

Actividad antibacteriana y antifúngica

Se sintetizó una serie de nuevas sales cuaternarias de 3-aril-5H-pirrolo[1,2-a]imidazol y 5H-imidazo[1,2-a]azepina, que mostraron actividad antibacteriana y antifúngica . Estos compuestos se sintetizaron mediante la reacción de 3-aril-6, 7-dihidro-5H-pirrolo[1,2-a]imidazoles o 3-aril-6,7,8,9-tetrahidro-5H-imidazo[1,2-a]azepines y varios reactivos alquilantes .

Síntesis de pirrolo[2,1-a]isoquinolinas

El compuesto se ha utilizado en la síntesis de 5,6-dihidropirrolo[2,1-a]isoquinolinas . Este enfoque se basa en la reacción en domino de dos componentes de 1-aroil-3,4-dihidroisoquinolinas con cetonas α,β-insaturadas, nitroalquenos y acrilonitrilo .

Reacción multicomponente para la síntesis de 5,6-dihidropirrolo[2,1-a]isoquinolinas

Se ha utilizado una reacción multicomponente entre isatina, tetrahidroisoquinolina y alquino terminal en presencia de ácido benzoico para la síntesis de N-(sustituido-2-(2-fenil-5,6-dihidropirrolo[2,1-a]isoquinolin-3-il)fenil)-3,4-dihidroisoquinolina-2(1H)-carboxamidas .

Síntesis de derivados nitro

El compuesto se ha utilizado en la síntesis de derivados nitro de 6,7-dihidro-5H-pirrolo[1,2-a]imidazol-7-ona .

Descubrimiento de 1-pirimidinil-2-aril-4,6-dihidropirrolo[3,4-d]imidazol-5

El compuesto se ha utilizado en el descubrimiento de 1-pirimidinil-2-aril-4,6-dihidropirrolo[3,4-d]imidazol-5 .

Direcciones Futuras

The future directions of research on 5H-pyrrolo[1,2-a]imidazol-7(6H)-one could involve further exploration of its potential applications in various fields, such as its use as a potent and selective alpha1A adrenoceptor partial agonist and its potential applications in the treatment of mixed-lineage leukemia . Further studies could also explore its synthesis and chemical reactions .

Mecanismo De Acción

Target of Action

For instance, some members of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class have shown micromolar cellular activity against an AML-leukemia cell line .

Mode of Action

It’s known that the compound can be obtained in its enantiomerically pure form with excellent enantiomeric excess . This suggests that the compound may interact with its targets in a stereospecific manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to have micromolar cellular activity against an aml-leukemia cell line , suggesting that the compound may have similar effects.

Action Environment

The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may be stable under various environmental conditions.

Propiedades

IUPAC Name |

5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQCJYNMPFHDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112513-82-3 | |

| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

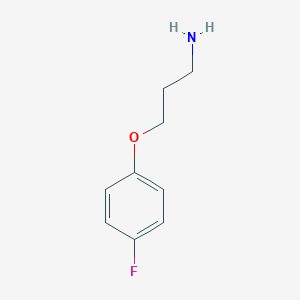

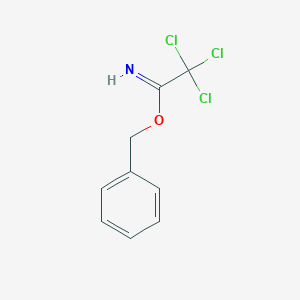

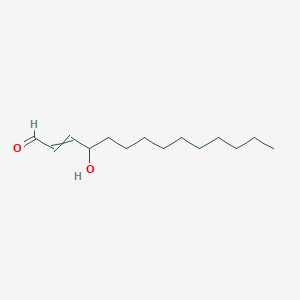

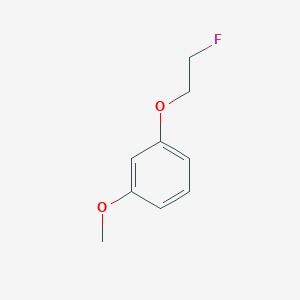

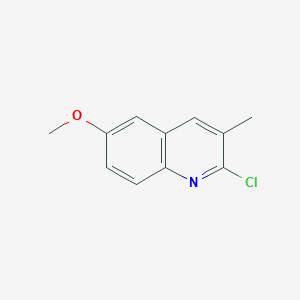

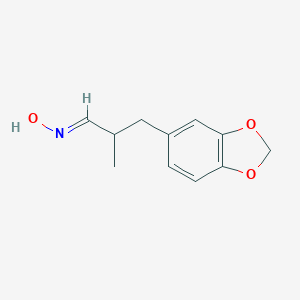

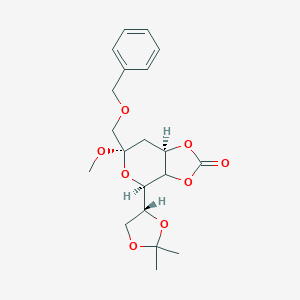

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

palladium(II) dichloride](/img/structure/B50169.png)